![molecular formula C22H18FN3O2 B2578937 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide CAS No. 850931-12-3](/img/structure/B2578937.png)
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide
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Description
The compound “N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide” is a complex organic molecule that contains several functional groups. These include an imidazo[1,2-a]pyridine ring, a fluorophenyl group, a methoxy group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine ring is a fused ring system that includes a five-membered imidazole ring and a six-membered pyridine ring . The 4-fluorophenyl group would add an aromatic ring to the structure, and the methoxy and benzamide groups would provide additional complexity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Antiviral Applications
This compound has shown potential in the realm of antiviral therapy. Derivatives of the imidazo[1,2-a]pyridine class, to which this compound belongs, have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the fluorophenyl group may contribute to its efficacy by enhancing its interaction with viral proteins.
Anticancer Activity
The structural features of this compound suggest it could be effective in cancer research. Indole derivatives, which share a similar core structure, have been found to possess anticancer properties . The methylimidazo[1,2-a]pyridin moiety could potentially interact with various cellular targets, disrupting cancer cell proliferation.
Antibacterial and Antifungal Properties
Compounds with the imidazo[1,2-a]pyridine backbone have been studied for their antibacterial and antifungal activities . The 4-fluorophenyl group in particular may enhance membrane penetration, making it a valuable candidate for developing new antimicrobial agents.
Anti-inflammatory Potential
The indole core structure is known for its anti-inflammatory properties . This compound, with its modified indole scaffold, could be explored for its effectiveness in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines or other inflammatory mediators.
Antidiabetic Effects
Indole derivatives have been associated with antidiabetic effects, and the unique structure of this compound could offer a new avenue for diabetes treatment . Its interaction with biological targets involved in glucose metabolism could be a key area of research.
Neuroprotective Effects
The imidazo[1,2-a]pyridine class has been linked to neuroprotective effects, potentially through modulation of GABA_A receptors . This compound could be investigated for its ability to protect neuronal cells from damage or degeneration.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-14-10-11-26-19(12-14)24-20(15-6-8-17(23)9-7-15)21(26)25-22(27)16-4-3-5-18(13-16)28-2/h3-13H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYZRYVZVOCONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide |
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